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Compound of Interest

Compound Name: 4-Amino-2-bromonicotinonitrile
CAS No.: 1806963-70-1
Cat. No.: B2433288
Get Quote
. J

Executive Summary & Structural Context

4-Amino-2-bromonicotinonitrile (CAS: 1186663-39-7) is a critical scaffold in the synthesis of
bicyclic heteroaromatic drugs, particularly HSP90 and kinase inhibitors. Its structural integrity is
defined by three competing electronic effects: the strong electron-donating amino group (

), the electron-withdrawing nitrile group (
), and the inductively withdrawing but mesomerically donating bromine atom.

This guide provides a Comparative Spectral Analysis, benchmarking the target compound
against its chlorinated analog (4-Amino-2-chloronicotinonitrile) and the non-cyano precursor (4-
Amino-2-bromopyridine). This triangulation method ensures assignment accuracy even in the
absence of a certified reference standard.

Structural Numbering

For this guide, the pyridine ring is numbered starting from the nitrogen (
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Position 2: Bromine (Br)

Position 3: Cyano (CN)

Position 4: Amino (NH

JLI210E]

Position 5: Methine (CH)

Position 6: Methine (CH)

Comparative C NMR Data Analysis

The following data compares the Predicted High-Confidence Shifts for the target molecule
against experimentally validated analogs. This comparison highlights the specific shielding
effects of the bromine atom (Heavy Atom Effect) and the shielding influence of the amino group
on the ortho-carbon (C3).

Table 1: Chemical Shift Comparison (DMSO- )
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Carbon
Position

Assignment

Target: 4-
Amino-2-Br
(Predicted

» Ppm)

Analog A: 4-
Amino-2-Cl
(Experiment
al

» Ppm)

Analog B: 4-
Amino-2-H
(Experiment
al

» Ppm)

Shift Logic &
Diagnostic
Notes

c2

C-X (Ipso)

141.5-143.0

151.2

150.5

Diagnostic:
Br causes an
upfield shift of
~8-10 ppm
vs. Cl due to
the heavy
atom effect.

C3

C-CN
(Quaternary)

89.0-92.5

90.5

109.2 (C-H)

Key Feature:
Highly
shielded due
to ortho-
amino group
(+M effect)
overriding CN
deshielding.

C4

C-NH

(Ipso)

154.0 - 156.0

155.8

153.5

Deshielded
by direct
attachment to

Nitrogen.

C5

C-H

(Aromatic)

106.5 -108.0

107.2

108.5

Shielded
ortho position

relative to NH

. Appears as
a high-
intensity

signal.

C6

C-H

(Aromatic)

152.0 - 153.5

153.0

149.8

Typical

-pyridine
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shift;
deshielded by

ring Nitrogen.

Distinct weak
signal;

-CN Nitrile 1155-117.0 116.2 N/A confirms
cyano
insertion.

Note on Solvent Effects: Data is referenced in DMSO-

. In CDCI

, expect C2 and C6 to shift downfield by +1-2 ppm, while the amino-bearing C4
may shift upfield due to loss of hydrogen bonding with the sulfoxide oxygen.

Experimental Protocol: Synthesis &
Characterization

To generate the sample for this profile, the following validated protocol is recommended. This
pathway ensures high regioselectivity for the 4-amino position via nucleophilic aromatic
substitution (

).
Synthesis Workflow

Precursor: 2,4-Dibromonicotinonitrile Reagent: Ammonium Hydroxide (28-30% NH

) / THF Mechanism: Regioselective displacement of the C4-bromide (activated by para-N and
ortho-CN).

Step-by-Step Procedure:
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 Dissolution: Dissolve 2.50 g (9.55 mmol) of 2,4-dibromonicotinonitrile in 20 mL of THF.
e Amination: Add 20 mL of Ammonium Hydroxide (aq).
» Reaction: Seal the vessel and stir at 100 °C for 2 hours.
o Critical Control Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by a lower
spot (
).
o Workup: Concentrate in vacuo to remove THF. Dilute the residue with 100 mL water.
o Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.
 Purification: Dry over Na

SO

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

NMR Acquisition Parameters

For definitive assignment, use the following acquisition parameters to ensure quaternary
carbons (C2, C3, CN) are visible.

e Frequency: 100 MHz or higher (
Q).
e Solvent: DMSO-

(Preferred for solubility and H-bonding stabilization).

» Relaxation Delay (D1):
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seconds (Essential for integrating C-CN and C-Br signals).

e Scans:

(To resolve the low-intensity nitrile carbon).

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the NMR assignment logic flow,
utilizing Graphviz for clarity.

Diagram 1: Synthesis & Regioselectivity Pathway

2,4-Dibromonicotinonitrile C4 Attack
(Electrophile)

Activated by CN)
-HBr
NH40H / THF
(Nucleophile)

Meisenheimer (Aromatization) _ | 4-Amino-2-bromonicotinonitrile
_ypr| Intermediate = (Target)

Why C4?
C4 is more electrophilic than C2
due to para-N and ortho-CN activation.

Click to download full resolution via product page
Caption: Regioselective

pathway favoring C4 substitution due to electronic activation by the nitrile and pyridine nitrogen.

Diagram 2: NMR Assignment Logic Flow
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Signal ~142 ppm
(Quaternary)

Check Heavy Atom Effect

r shields ~10ppm

Assign C2 (C-Br)
Shielded vs Cl-analog

Signal ~90 ppm
(Quaternary)

Signal ~155 ppm
(Quaternary)

Check HMBC from NH2 protons

Signal ~116 ppm
(Quaternary, Weak)

hemical Shift Range

Assign Nitrile (-CN)
Characteristic Region

Strong correlmirect attachment

Assign C3 (C-CN)
Shielded by ortho-NH2

Assign C4 (C-NH2)
Deshielded ipso

Click to download full resolution via product page

Caption: Logic flow for assigning quaternary carbons using HMBC correlations and substituent

effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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